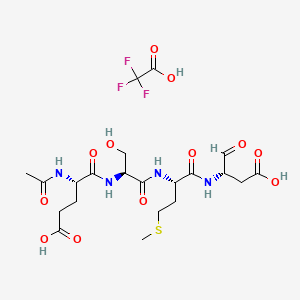

Ac-ESMD-CHO (trifluoroacetate salt)

Description

Properties

Molecular Formula |

C21H31F3N4O12S |

|---|---|

Molecular Weight |

620.6 g/mol |

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C19H30N4O10S.C2HF3O2/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30;3-2(4,5)1(6)7/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30);(H,6,7)/t11-,12-,13-,14-;/m0./s1 |

InChI Key |

HZZVIJGPNMVREQ-ZMNOQRQPSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C=O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Ac-ESMD-CHO (trifluoroacetate salt) mechanism of action

The following technical guide details the mechanism, application, and experimental protocols for Ac-ESMD-CHO (trifluoroacetate salt) .

Mechanism and Application in Procaspase-3 Processing[1][2]

Executive Summary

Ac-ESMD-CHO (Acetyl-Glu-Ser-Met-Asp-Aldehyde) is a sequence-specific, reversible peptide aldehyde inhibitor targeting Caspase-3 and Caspase-7 .[1][2][3] Unlike the canonical pan-caspase-3 inhibitor Ac-DEVD-CHO, the ESMD sequence is derived specifically from the N-terminal processing site of the Procaspase-3 zymogen.[1]

This molecule is a critical tool for researchers dissecting the sequential activation mechanism of apoptosis. It allows for the selective blockade of the secondary autocatalytic cleavage event (p20

Molecular Mechanism of Action

2.1 Chemical Structure & Binding Kinetics[1]

-

Sequence Origin: The tetrapeptide Glu-Ser-Met-Asp (ESMD) corresponds to amino acid residues 25–28 of human Caspase-3.[1][2]

-

Warhead (CHO): The C-terminal aldehyde acts as a reversible electrophile .[1][2]

-

Counterion (TFA): The trifluoroacetate salt form indicates the peptide was purified via HPLC using TFA as an ion-pairing agent.[1][4] This renders the solid slightly acidic, necessitating proper buffering upon reconstitution.[2]

The Binding Event: Upon entering the active site of the caspase, the aldehyde group undergoes a nucleophilic attack by the catalytic Cysteine thiol (e.g., Cys163 in Caspase-3). This reaction forms a thiohemiacetal adduct.

-

Reversibility: Unlike fluoromethylketones (FMK), which form irreversible thioether bonds, the thiohemiacetal is metastable.[1][2] This allows for kinetic studies where equilibrium constants (

) can be measured, but it also means the inhibitor can be displaced by high concentrations of substrate or by washing in cell-free systems.[1][2]

2.2 Biological Specificity: The "Two-Step" Activation Model

To understand the utility of Ac-ESMD-CHO, one must understand the maturation of Caspase-3. Procaspase-3 is not activated in a single step; it undergoes ordered proteolysis:

-

Step 1 (Initiator Cleavage): Caspase-8 or -9 cleaves the inter-domain linker at IETD (Asp175), generating the p12 small subunit and a p20 intermediate.[1][2]

-

Step 2 (Maturation Cleavage): The p20 intermediate is cleaved at the N-terminal pro-domain site ESMD (Asp28) to remove the short pro-domain, generating the fully mature p17 large subunit.[1][2]

Ac-ESMD-CHO specifically mimics this second site. While Ac-DEVD-CHO inhibits both steps efficiently, Ac-ESMD-CHO is frequently used to differentially analyze the kinetics of this secondary maturation event or to stabilize the p20 intermediate in biochemical assays.[1][2]

Visualization of Signaling & Mechanism

Diagram 1: The Sequential Activation of Caspase-3

This pathway illustrates the precise intervention point of Ac-ESMD-CHO during the proteolytic maturation of the executioner caspase.

Caption: Ac-ESMD-CHO targets the protease activity responsible for converting the p20 intermediate into the mature p17 subunit.[1][2]

Diagram 2: Chemical Binding Mechanism (Thiohemiacetal Formation)

Caption: The aldehyde warhead forms a reversible covalent bond with the catalytic cysteine, blocking substrate access.[1][2]

Experimental Protocols

4.1 Reconstitution & Storage

The trifluoroacetate salt form is hygroscopic. Proper handling is essential to maintain potency.

| Parameter | Specification |

| Solvent | DMSO (Dimethyl sulfoxide) is preferred.[1][2] Avoid aqueous buffers for stock solution to prevent hydrolysis. |

| Stock Concentration | Prepare at 10 mM to 20 mM . |

| Storage | Aliquot immediately. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). |

| Freeze/Thaw | Avoid. Repeated cycles degrade the aldehyde group. |

Step-by-Step Reconstitution:

-

Equilibrate the vial to room temperature before opening to prevent condensation.

-

Add high-purity (>99.9%) DMSO to the vial to achieve 10 mM.

-

Vortex gently until fully dissolved.

-

Aliquot into low-binding microcentrifuge tubes (e.g., 10 µL per tube) and freeze immediately.

4.2 In Vitro Caspase-3 Inhibition Assay

This protocol determines the efficacy of Ac-ESMD-CHO against recombinant Caspase-3.[1][2]

Materials:

-

Fluorogenic Substrate: Ac-DEVD-AMC (Ex: 380 nm / Em: 460 nm).[1][2]

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 10 mM DTT (freshly added).[1][2]

Workflow:

-

Enzyme Prep: Dilute Caspase-3 in Assay Buffer to 1 unit/well.

-

Inhibitor Titration: Prepare serial dilutions of Ac-ESMD-CHO in Assay Buffer (Range: 0.1 nM to 10 µM).[1][2]

-

Pre-Incubation: Add inhibitor to enzyme. Incubate at 37°C for 15–30 minutes .

-

Why? This allows the thiohemiacetal equilibrium to establish before substrate competition begins.

-

-

Substrate Addition: Add Ac-DEVD-AMC (final conc. 20–50 µM) to initiate reaction.[1][2]

-

Measurement: Monitor fluorescence kinetically for 60 minutes.

-

Analysis: Plot Slope (RFU/min) vs. [Inhibitor]. Calculate IC50 using a non-linear regression model (4-parameter logistic).

4.3 Cellular Application (Apoptosis Blockade)

While peptide aldehydes are less permeable than FMK inhibitors, they are effective at higher concentrations or in short-term assays.[1][2]

-

Seeding: Plate cells (e.g., Jurkat or HeLa) at

cells/mL.[1][2] -

Pre-treatment: Add Ac-ESMD-CHO (Typical working conc: 10–100 µM ) 1 hour prior to apoptosis induction.[1][2]

-

Induction: Treat cells with apoptogen (e.g., Staurosporine, Etoposide).[1][2]

-

Readout: Harvest lysates at time points (e.g., 4h, 8h) and immunoblot for PARP cleavage or Caspase-3 processing.

-

Expected Result: Accumulation of the p20 intermediate band on Western Blot, indicating blockage of the p20

p17 conversion.

-

Comparative Data: ESMD vs. DEVD[6]

| Feature | Ac-ESMD-CHO | Ac-DEVD-CHO |

| Primary Target | Caspase-3/7 (Maturation site) | Caspase-3/7 (Substrate site) |

| Sequence Source | Procaspase-3 (aa 25-28) | PARP cleavage site mimic |

| Binding Mode | Reversible (Aldehyde) | Reversible (Aldehyde) |

| Key Application | Dissecting activation hierarchy; p20 accumulation | General apoptosis inhibition |

| IC50 (Approx) | ~50–200 nM (Assay dependent) | ~0.2–10 nM (Generally more potent) |

References

-

Han, Z., et al. (1997).[1][2][5] "A sequential two-step mechanism for the production of the mature p17:p12 form of caspase-3 in vitro." Journal of Biological Chemistry, 272(20), 13432-13436.[1][2][5]

-

Nicholson, D. W., et al. (1995).[1][2] "Identification and inhibition of the ICE/CED-3 protease necessary for mammalian apoptosis." Nature, 376(6535), 37-43.[1][2]

-

Cayman Chemical. "Ac-ESMD-CHO (trifluoroacetate salt) Product Information."

-

Pop, C., & Salvesen, G. S. (2009).[1][2] "Human caspases: activation, specificity, and regulation."[1][2] Journal of Biological Chemistry, 284(33), 21777-21781.[1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Ac-ESMD-CHO | A & C International Group [acintergroup.com]

- 4. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A sequential two-step mechanism for the production of the mature p17:p12 form of caspase-3 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ac-ESMD-CHO: A Potent Inhibitor of Caspase-3 and Caspase-7

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-(2-carboxy-1-formylethyl)-L-α-asparagine (Ac-ESMD-CHO), a potent, reversible inhibitor of caspase-3 and caspase-7. Designed for researchers, scientists, and drug development professionals, this document delves into the inhibitor's mechanism of action, provides detailed experimental protocols, and offers insights into data interpretation and troubleshooting.

Introduction: The Role of Caspases in Apoptosis

Apoptosis, or programmed cell death, is a fundamental process essential for normal tissue development and homeostasis. A key family of proteases responsible for the execution of apoptosis is the caspases (cysteine-aspartic proteases). Among these, caspase-3 and caspase-7 are considered the primary executioner caspases. Their activation leads to the cleavage of a plethora of cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis. Given their central role, the modulation of caspase-3 and caspase-7 activity is a critical area of research in numerous fields, including cancer, neurodegenerative diseases, and autoimmune disorders.

Ac-ESMD-CHO is a synthetic tetrapeptide aldehyde that acts as a highly effective inhibitor of these executioner caspases. Its sequence (ESMD) is derived from the cleavage site of poly(ADP-ribose) polymerase (PARP), a key substrate of caspase-3 and caspase-7. This design allows Ac-ESMD-CHO to specifically target and inhibit these enzymes, making it an invaluable tool for studying the intricate mechanisms of apoptosis.

Mechanism of Action: Reversible Aldehyde Inhibition

Ac-ESMD-CHO functions as a competitive, reversible inhibitor of caspase-3 and caspase-7. The inhibitory action is mediated by the C-terminal aldehyde group (-CHO), which forms a covalent but reversible bond with the catalytic cysteine residue in the active site of the caspase. This interaction blocks the access of natural substrates to the active site, thereby preventing their cleavage and halting the apoptotic cascade.

The tetrapeptide sequence (ESMD) confers specificity, guiding the inhibitor to the substrate-binding pocket of caspase-3 and caspase-7. The reversibility of the inhibition is a key feature, allowing for the study of transient caspase inhibition and its effects on cellular processes.

Signaling Pathway: The Execution Phase of Apoptosis

The following diagram illustrates the central role of caspase-3 and caspase-7 in the apoptotic pathway and the point of inhibition by Ac-ESMD-CHO.

Caption: Inhibition of executioner caspases-3 and -7 by Ac-ESMD-CHO.

Applications in Research

Ac-ESMD-CHO is a versatile tool with a wide range of applications in apoptosis research:

-

Elucidation of Apoptotic Pathways: By selectively inhibiting caspase-3 and -7, researchers can investigate the roles of these enzymes in various apoptotic models and identify upstream and downstream signaling events.

-

Validation of Apoptosis Assays: Ac-ESMD-CHO can be used as a negative control in assays that measure caspase-3/7 activity, such as those employing fluorogenic or colorimetric substrates.

-

Drug Discovery: In screening for pro- or anti-apoptotic compounds, Ac-ESMD-CHO can help to confirm that the observed effects are mediated through the caspase-3/7 pathway.

-

Study of Non-Apoptotic Functions: There is growing evidence for the involvement of caspases in non-apoptotic processes like cell differentiation and proliferation. Ac-ESMD-CHO can be used to probe these functions.

Experimental Protocols

Reconstitution and Storage

Proper handling and storage of Ac-ESMD-CHO are crucial for maintaining its activity.

-

Reconstitution: Reconstitute the lyophilized powder in sterile, high-quality DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Storage: Store the lyophilized powder at -20°C. The reconstituted stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.

In Vitro Caspase-3/7 Activity Assay

This protocol describes a typical in vitro assay to determine the inhibitory potential of Ac-ESMD-CHO using a fluorogenic substrate.

Materials:

-

Recombinant active caspase-3 or caspase-7

-

Ac-ESMD-CHO

-

Caspase assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of Ac-ESMD-CHO in the caspase assay buffer.

-

In a 96-well plate, add the diluted inhibitor to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add recombinant active caspase-3 or caspase-7 to all wells except the no-enzyme control.

-

Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Add the fluorogenic substrate Ac-DEVD-AMC to all wells.

-

Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Calculate the rate of substrate cleavage (RFU/min) for each concentration of the inhibitor.

-

Plot the rate of cleavage against the inhibitor concentration to determine the IC50 value.

Cell-Based Apoptosis Inhibition Assay

This protocol outlines the use of Ac-ESMD-CHO to inhibit apoptosis in a cell culture model.

Materials:

-

Cells of interest

-

Cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

Ac-ESMD-CHO

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Plate the cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Ac-ESMD-CHO (or vehicle control) for 1-2 hours.

-

Induce apoptosis by adding the apoptosis-inducing agent.

-

Incubate for the desired period (typically 4-24 hours).

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Compare the percentage of apoptotic cells in the inhibitor-treated groups to the control groups.

Experimental Workflow: Cell-Based Apoptosis Inhibition

Caption: A typical workflow for assessing the anti-apoptotic effect of Ac-ESMD-CHO.

Data Interpretation and Troubleshooting

IC50 Values: The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. For Ac-ESMD-CHO, the IC50 values are typically in the low nanomolar range for caspase-3 and caspase-7.

| Parameter | Value | Reference |

| Target Caspases | Caspase-3, Caspase-7 | |

| IC50 for Caspase-3 | ~0.2 nM | |

| IC50 for Caspase-7 | ~1.6 nM | |

| Mechanism | Reversible, Competitive | |

| Formulation | Lyophilized Powder | |

| Recommended Solvent | DMSO |

Troubleshooting Common Issues:

-

Low Inhibitory Activity:

-

Cause: Improper storage or handling of the inhibitor, leading to degradation.

-

Solution: Ensure proper reconstitution and storage at -20°C or -80°C. Use fresh aliquots for each experiment.

-

-

High Background in Assays:

-

Cause: Autofluorescence of compounds or high spontaneous apoptosis in cell culture.

-

Solution: Include appropriate controls (no enzyme, no substrate, vehicle only). Optimize cell culture conditions to maintain cell health.

-

-

Inconsistent Results:

-

Cause: Variability in cell density, incubation times, or reagent concentrations.

-

Solution: Standardize all experimental parameters. Perform experiments in triplicate to ensure reproducibility.

-

Conclusion

Ac-ESMD-CHO is a powerful and specific tool for the investigation of apoptosis. Its potent and reversible inhibition of caspase-3 and caspase-7 allows for detailed studies of the execution phase of programmed cell death. By understanding its mechanism of action and employing robust experimental protocols, researchers can leverage Ac-ESMD-CHO to gain valuable insights into the complex signaling networks that govern cell fate.

References

-

Garcia-Calvo, M. et al. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. Journal of Biological Chemistry, 273(49), 32608-32613. [Link]

-

Lee, D. et al. (2000). Potent and selective nonpeptide inhibitors of caspases 3 and 7. Journal of Medicinal Chemistry, 43(18), 3372-3380. [Link]

An In-depth Technical Guide to Ac-ESMD-CHO for Studying Apoptosis Pathways

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Ac-ESMD-CHO, a tool for the targeted study of apoptosis. We will move beyond simple procedural lists to explore the mechanistic rationale behind experimental design, ensuring a robust and insightful application of this specific caspase-8 inhibitor.

Foundational Concepts: Apoptosis and the Central Role of Caspase-8

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis, development, and elimination of damaged or infected cells.[1][2] It proceeds through two primary signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways.[3][4] Both pathways converge on the activation of effector caspases, which are cysteine proteases that execute the dismantling of the cell.[3][4]

The extrinsic pathway is of particular interest as it provides a direct mechanism for immune cells to eliminate target cells, such as those infected by viruses or transformed into cancerous cells.[2] This pathway is initiated by the binding of extracellular ligands, like FasL or TRAIL, to their corresponding death receptors on the cell surface.[2][3] This ligation triggers the formation of a multiprotein complex known as the Death-Inducing Signaling Complex (DISC).[2][3] The critical initiator caspase of the DISC is caspase-8 .[3][5] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their dimerization and auto-activation through self-cleavage.[2] Active caspase-8 then initiates the downstream apoptotic cascade by directly cleaving and activating effector caspases like caspase-3 and -7.[6]

Furthermore, caspase-8 can amplify the apoptotic signal by cleaving the protein Bid into tBid, which then engages the intrinsic mitochondrial pathway, creating a link between the two arms of apoptosis.[3] Given its position at the apex of the extrinsic pathway, the specific inhibition of caspase-8 is a powerful strategy to dissect its role in various cell death scenarios.

dot graph "Extrinsic_Apoptosis_Pathway" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Define Nodes Ligand [label="Death Ligand (e.g., FasL, TRAIL)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Death Receptor (e.g., Fas, TRAIL-R)", fillcolor="#FBBC05", fontcolor="#202124"]; DISC [label="DISC Formation\n(FADD, Pro-Caspase-8)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp8 [label="Active Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp37 [label="Active Caspase-3/7\n(Executioner Caspases)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Bid [label="Bid", fillcolor="#F1F3F4", fontcolor="#202124"]; tBid [label="tBid", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito [label="Mitochondrial Pathway\n(Intrinsic Amplification)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define Edges Ligand -> Receptor [label="Binding & Trimerization"]; Receptor -> DISC [label="Recruitment"]; DISC -> Casp8 [label="Proximity-induced\nActivation"]; Casp8 -> Casp37 [label="Direct Cleavage &\nActivation", arrowhead=normal]; Casp37 -> Apoptosis [arrowhead=normal]; Casp8 -> Bid [label="Cleavage", style=dashed]; Bid -> tBid [style=invis]; Casp8 -> tBid [lhead=cluster_Mito, style=dashed, label="Amplification Loop"]; tBid -> Mito [style=dashed]; Mito -> Casp37 [style=dashed];

// Invisible edge for alignment if needed edge [style=invis]; Bid -> tBid; } Caption: The Extrinsic Apoptosis Pathway initiated by death receptor ligation.

Ac-ESMD-CHO: A Tool for Precision Inquiry

To investigate the involvement of caspase-8, researchers require highly specific inhibitors. Ac-ESMD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-8.

Mechanism of Action

Caspases recognize and cleave specific tetrapeptide sequences in their substrates.[7][8] The inhibitor Ac-ESMD-CHO is designed to mimic the preferred cleavage sequence of caspase-8. The aldehyde group (-CHO) at the C-terminus forms a reversible covalent bond with the cysteine in the active site of caspase-8, effectively blocking its catalytic activity. While the product name Ac-ESMD-CHO is specific, it belongs to a class of aldehyde-based inhibitors. A well-documented analogue, Ac-IETD-CHO, has a reported IC50 (half-maximal inhibitory concentration) for caspase-8 of approximately 5 nM, demonstrating the high potency of this inhibitor class.[9]

dot graph "Inhibition_Mechanism" { layout=dot; rankdir=LR; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Define Nodes

Casp8 [label="{Active Caspase-8 | {

// Define Edges Casp8:active_site -> Complex:blocked_site [label="Reversible Covalent Bond", dir=both, color="#EA4335"]; Inhibitor -> Casp8:active_site [style=invis]; Substrate -> Casp8:active_site [label="Binding Prevented", style=dashed, color="#EA4335", constraint=false]; } Caption: Ac-ESMD-CHO reversibly binds to the active site of Caspase-8.

Specificity and Experimental Causality

While no inhibitor is perfectly specific, peptide aldehydes like Ac-ESMD-CHO offer good selectivity for their target caspase. However, it's crucial to acknowledge potential off-target effects. For instance, some studies have shown that inhibitors designed for one caspase can show activity against others, albeit often at higher concentrations.[10] This is why causality in experimental design is paramount. The decision to use Ac-ESMD-CHO is based on the hypothesis that a biological phenomenon is mediated by the extrinsic apoptosis pathway. Therefore, experiments must be designed with controls that validate this hypothesis. A dose-response experiment is essential to determine the lowest effective concentration that inhibits caspase-8 activity without causing non-specific toxicity.

Experimental Design and Protocols

Using Ac-ESMD-CHO effectively requires a self-validating experimental workflow. The core logic is to compare cellular responses to an apoptotic stimulus in the presence and absence of the inhibitor.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Define Nodes Start [label="Seed Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PreIncubate [label="Pre-incubate with Inhibitor\n(Ac-ESMD-CHO or Vehicle)"]; Induce [label="Induce Apoptosis\n(e.g., TRAIL, FasL)"]; Incubate [label="Incubate (Time Course)"]; Harvest [label="Harvest Cells & Supernatant"]; Analysis [label="Downstream Analysis", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; WB [label="Western Blot\n(Caspase Cleavage)"]; FC [label="Flow Cytometry\n(Annexin V/PI)"]; Activity [label="Caspase Activity Assay"];

// Define Edges Start -> PreIncubate; PreIncubate -> Induce; Induce -> Incubate; Incubate -> Harvest; Harvest -> Analysis; Analysis -> WB [label="Protein Level"]; Analysis -> FC [label="Cell Population"]; Analysis -> Activity [label="Enzymatic Level"]; } Caption: A typical experimental workflow for studying apoptosis inhibition.

Experimental Groups & Controls

A robust experiment should include the following groups to ensure the results are interpretable and trustworthy:

| Group | Treatment | Purpose | Expected Outcome (if hypothesis is correct) |

| 1 | Untreated Cells | Negative Control | Baseline cell viability and low apoptosis. |

| 2 | Vehicle Control (e.g., DMSO) | Solvent Control | Same as untreated. |

| 3 | Inducer Only (e.g., TRAIL) | Positive Control | Increased caspase-8 cleavage and apoptosis. |

| 4 | Inhibitor Only | Inhibitor Toxicity Control | Same as untreated; ensures inhibitor is not toxic. |

| 5 | Inhibitor + Inducer | Experimental Group | Reduced caspase-8 cleavage and apoptosis vs. Group 3. |

Protocol 1: Cell Treatment with Ac-ESMD-CHO

This protocol provides a general framework. Optimal concentrations and incubation times must be determined empirically for each cell line and stimulus.

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for activity assays) to reach 70-80% confluency at the time of treatment.

-

Inhibitor Preparation: Prepare a stock solution of Ac-ESMD-CHO (e.g., 10-20 mM) in sterile DMSO. Store at -20°C.

-

Pre-incubation: Dilute the Ac-ESMD-CHO stock solution in fresh culture medium to the desired final concentration (e.g., 20-100 µM). Remove the old medium from cells and add the inhibitor-containing medium (or vehicle control medium).

-

Scientific Rationale: Pre-incubation for 1-2 hours allows the cell-permeable inhibitor to enter the cells and be available to block caspase-8 immediately upon its activation.

-

-

Induction: Add the apoptotic stimulus (e.g., TRAIL at 50-100 ng/mL) directly to the wells containing the inhibitor or vehicle.

-

Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C and 5% CO2.

-

Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis. Centrifuge, wash with cold PBS, and proceed to downstream analysis.

Protocol 2: Analysis by Western Blot

Western blotting is used to visualize the cleavage (and therefore activation) of caspases.

-

Lysate Preparation: Lyse cell pellets in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against caspase-8 overnight at 4°C. This antibody should detect both the pro-form (~57 kDa) and the cleaved, active fragments (e.g., p18). Also, probe for cleaved caspase-3 (~17/19 kDa) and a loading control (e.g., GAPDH or β-actin).

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate.

-

Expected Result: The "Inducer Only" group will show a decrease in pro-caspase-8 and an increase in its cleaved fragments. The "Inhibitor + Inducer" group should show a significant reduction in this cleavage.

-

Protocol 3: Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[11][12]

-

Cell Preparation: Harvest cells as described above and wash with cold PBS.

-

Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.[13][14] Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and a viability dye like Propidium Iodide (PI) or 7-AAD.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[13]

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately on a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Expected Result: The "Inhibitor + Inducer" group should show a significant decrease in the percentage of Annexin V positive cells compared to the "Inducer Only" group.

-

-

Advanced Considerations: Beyond Apoptosis

Caspase-8 is not just an initiator of apoptosis; it's a critical regulator at the crossroads of multiple cell death pathways, including necroptosis and pyroptosis.[1][15][16]

-

Crosstalk with Necroptosis: In many cell types, caspase-8 actively suppresses necroptosis by cleaving key necroptotic proteins like RIPK1 and RIPK3.[1][15][17] Therefore, inhibiting caspase-8 with Ac-ESMD-CHO under certain stimuli (like TNF-α) can paradoxically switch the cell death mode from apoptosis to necroptosis. This highlights the importance of using multiple downstream markers to fully understand the cellular response.

-

Non-Apoptotic Roles: Caspase-8 also has non-death functions, including roles in cell proliferation, differentiation, and inflammatory signaling.[6][17] The use of Ac-ESMD-CHO can help elucidate which of these functions are dependent on its catalytic activity.

Conclusion

Ac-ESMD-CHO is a powerful and specific tool for interrogating the role of caspase-8 in cellular signaling. Its efficacy, however, is not inherent to the molecule itself but is realized through meticulously planned and controlled experiments. By understanding its mechanism of action and designing self-validating protocols that include appropriate controls and multi-faceted downstream analyses, researchers can confidently dissect the complex and critical role of the extrinsic apoptosis pathway in health and disease.

References

-

Fritsch, M., Günther, S. D., Schwarzer, R., et al. (2019). Caspase-8; regulating life and death. The Journal of Biological Chemistry. Available at: [Link]

-

Fritsch, M., & Walczak, H. (2020). Multiple roles of caspase-8 in cell death, inflammation, and innate immunity. Cell. Available at: [Link]

-

Ashkenazi, A., & Salvesen, G. (2014). SnapShot: Extrinsic Apoptosis Pathways. Cell. Available at: [Link]

-

Schwarzer, R., & Laurien, L. (2019). New insights into the regulation of apoptosis, necroptosis and pyroptosis by RIPK1 and caspase-8. Biochemical Society Transactions. Available at: [Link]

-

ResearchGate. (n.d.). Caspase 8 modulates the crosstalk among cell survival, apoptosis, and necroptosis after engagement of tumor necrosis factor (TNF) death receptors. ResearchGate. Available at: [Link]

-

Gukovskaya, A. S., et al. (2002). Caspase-8-mediated apoptosis induced by oxidative stress is independent of the intrinsic pathway and dependent on cathepsins. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

-

JoVE. (2023). The Extrinsic Apoptotic Pathway. Journal of Visualized Experiments. Available at: [Link]

-

Wang, R., et al. (2021). Caspase-8: A key protein of cross-talk signal way in "PANoptosis" in cancer. International Journal of Cancer. Available at: [Link]

-

Hughes, M. A., et al. (2011). Functions of Caspase 8: the Identified and the Mysterious. Trends in Biochemical Sciences. Available at: [Link]

-

Park, S., et al. (2021). Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation. International Journal of Molecular Sciences. Available at: [Link]

-

Poreba, M., et al. (2013). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

-

Harris, P. A., et al. (2024). Inflammatory caspase substrate specificities. mBio. Available at: [Link]

-

Poreba, M., et al. (2013). Caspase substrates and inhibitors. PubMed. Available at: [Link]

-

D'Arcy, M., et al. (2007). Specific Inhibition of caspase-8 and -9 in CHO Cells Enhances Cell Viability in Batch and Fed-Batch Cultures. Biotechnology and Bioengineering. Available at: [Link]

-

Harris, P. A., et al. (2021). A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases. ACS Chemical Biology. Available at: [Link]

-

Patsnap Synapse. (2024). What are caspase 8 inhibitors and how do they work?. Patsnap. Available at: [Link]

-

USF Health. (n.d.). Apoptosis Protocols. University of South Florida. Available at: [Link]

-

Thiyagarajan, D., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

-

Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE. Available at: [Link]

-

Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. Available at: [Link]

Sources

- 1. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: The Extrinsic Apoptotic Pathway [jove.com]

- 3. bd.dbio.uevora.pt [bd.dbio.uevora.pt]

- 4. blog.cellsignal.com [blog.cellsignal.com]

- 5. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Apoptosis Protocols | USF Health [health.usf.edu]

- 14. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 15. blog.uni-koeln.de [blog.uni-koeln.de]

- 16. Caspase-8: A key protein of cross-talk signal way in "PANoptosis" in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the ESMD Peptide Sequence: A Technical Guide

This guide provides a comprehensive technical overview of the foundational research concerning the Glutamic Acid-Serine-Methionine-Aspartic Acid (ESMD) peptide sequence. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core biochemical principles with field-proven experimental insights. We will explore the significance of the ESMD motif, its role in critical biological pathways such as apoptosis, and the methodologies required for its investigation.

Introduction: The Significance of Short Amino Acid Motifs

Short peptide sequences, often comprising just a few amino acid residues, are fundamental building blocks of complex biological systems. These motifs can dictate protein structure, function, and localization.[1][2] They often act as recognition sites for enzymes, mediate protein-protein interactions, or serve as cleavage sites in signaling cascades.[3][4][5] The ESMD sequence (Ac-Glu-Ser-Met-Asp-CHO) is a notable example of such a functional motif, primarily recognized for its role in the apoptosis signaling pathway.[6]

Physicochemical Properties of the ESMD Constituent Amino Acids

The functionality of the ESMD sequence is derived from the unique properties of its constituent amino acids:

-

Glutamic Acid (E) and Aspartic Acid (D): Both are acidic, negatively charged amino acids at physiological pH. Their carboxyl groups are frequently involved in electrostatic interactions and can act as Brønsted bases.[7] These residues are critical for protein solubility and often participate in metal ion binding.[7][8]

-

Serine (S): A polar, uncharged amino acid, serine's hydroxyl group is a key site for post-translational modifications, most notably phosphorylation. It readily forms hydrogen bonds, contributing to protein structure and solubility.[7][8]

-

Methionine (M): A nonpolar, hydrophobic amino acid containing a sulfur atom. While generally considered hydrophobic, the sulfur atom can participate in unique interactions.

These properties create a motif with a distinct charge distribution and potential for modification, making it a specific target in cellular processes.

The Role of ESMD in the Caspase-3 Activation Pathway

The primary context for the ESMD sequence is its function as a cleavage site within the precursor of Caspase-3, a critical executioner enzyme in the apoptotic cascade.[6]

Mechanism of Caspase-3 Activation

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Caspases are a family of proteases that execute this process. Caspase-3 exists as an inactive zymogen (procaspase-3) with a molecular weight of approximately 32 kD.[6]

Activation of procaspase-3 is a hierarchical process initiated by upstream initiator caspases (e.g., Caspase-8 or Caspase-9). These initiators cleave procaspase-3 at specific recognition sites, leading to its conformational rearrangement and activation. One of these critical cleavage sites is the ESMD sequence.[6] The cleavage separates the large (p17) and small (p12) subunits from the pro-domain, which then assemble to form the active heterotetramer.

The ESMD Motif as a Therapeutic Target

The specificity of this cleavage event makes the ESMD motif a valuable tool for studying and potentially modulating apoptosis. A synthetic peptide aldehyde, Ac-Glu-Ser-Met-Asp-CHO (Ac-ESMD-CHO), has been developed as a specific inhibitor of this process.[6] This peptide acts as a competitive inhibitor, blocking the cleavage of procaspase-3 and the subsequent formation of the active p17 subunit.[6] This inhibitory action allows researchers to dissect the downstream events of Caspase-3 activation and explore therapeutic strategies for diseases characterized by dysregulated apoptosis.

Below is a diagram illustrating the role of the ESMD sequence in the Caspase-3 activation pathway and the inhibitory action of Ac-ESMD-CHO.

// Node Definitions Procaspase3 [label="Procaspase-3 (32 kD)", fillcolor="#F1F3F4", fontcolor="#202124"]; p20 [label="p20 Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveCaspase3 [label="Active Caspase-3\n(p17/p12 Heterotetramer)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptotic Substrate\nCleavage", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Initiator [label="Initiator Caspases\n(e.g., Caspase-9)", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="Ac-ESMD-CHO\n(Inhibitor)", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges and Relationships Initiator -> Procaspase3 [label="Cleavage at\nAsp175"]; Procaspase3 -> p20 [label="Cleavage at ESMD\n(Amino Acids 25-28)"]; p20 -> ActiveCaspase3 [label="Processing"]; ActiveCaspase3 -> Apoptosis [label="Executes"]; Inhibitor -> Procaspase3 [label="Blocks\nCleavage", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Caspase-3 activation pathway and the inhibitory role of Ac-ESMD-CHO.Experimental Methodologies for ESMD Peptide Research

Investigating the function and therapeutic potential of the ESMD motif requires a suite of robust biochemical and cell-based assays.

Peptide Synthesis and Purification

The foundation of this research is the availability of high-purity ESMD-containing peptides.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of Ac-ESMD-CHO

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).[9]

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Asp, Met, Ser, Glu) from the C-terminus to the N-terminus. Use standard coupling reagents like HBTU/HOBt in the presence of an activator such as DIPEA.[9]

-

Fmoc Deprotection: After each coupling step, remove the N-terminal Fmoc protecting group using a piperidine solution to allow for the next amino acid to be added.

-

Acetylation: After the final amino acid (Glu) is coupled and deprotected, acetylate the N-terminus using acetic anhydride.

-

Aldehyde Modification: The C-terminal aldehyde (CHO) is typically introduced by using a specialized resin or through post-synthesis modification of a C-terminal alcohol or other precursor.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.

In Vitro Caspase-3 Inhibition Assay

This assay quantifies the ability of an ESMD-based inhibitor to block Caspase-3 activity.

Protocol: Fluorometric Caspase-3 Activity Assay

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.4).

-

Reconstitute active Caspase-3 enzyme to a working concentration.

-

Prepare a stock solution of a fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Prepare serial dilutions of the Ac-ESMD-CHO inhibitor.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of reaction buffer.

-

Add 10 µL of the Ac-ESMD-CHO inhibitor at various concentrations (include a no-inhibitor control).

-

Add 20 µL of active Caspase-3 enzyme and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) every 5 minutes for 1-2 hours using a plate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of fluorescence vs. time).

-

Plot the percentage of inhibition against the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cellular Apoptosis Induction and Analysis

To validate the in vitro findings, it is crucial to assess the effect of ESMD-based inhibitors in a cellular context.

Protocol: Staurosporine-Induced Apoptosis in Jurkat Cells

-

Cell Culture: Culture Jurkat T-lymphocyte cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

-

Treatment:

-

Seed cells at a density of 1 x 10^6 cells/mL.

-

Pre-incubate a set of cells with varying concentrations of Ac-ESMD-CHO for 1 hour.

-

Induce apoptosis by adding staurosporine (e.g., 1 µM) to all wells except the negative control.

-

Incubate for 4-6 hours.

-

-

Western Blot Analysis for Caspase-3 Cleavage:

-

Harvest cells, lyse them, and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with a primary antibody specific for cleaved Caspase-3 (p17 subunit).

-

Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Develop the blot using a chemiluminescent substrate and image the results. A reduction in the cleaved Caspase-3 band in the presence of the inhibitor indicates efficacy.

-

-

Flow Cytometry for Apoptosis (Annexin V/PI Staining):

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze the cell population by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

-

The following diagram outlines the experimental workflow for validating an ESMD-based inhibitor.

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; synthesis [label="Peptide Synthesis\n(Ac-ESMD-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="HPLC Purification\n& MS Verification", fillcolor="#F1F3F4", fontcolor="#202124"]; invitro [label="In Vitro Assay:\nCaspase-3 Inhibition (IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular [label="Cell-Based Assay:\nApoptosis Induction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; western [label="Western Blot:\nCleaved Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; flow [label="Flow Cytometry:\nAnnexin V/PI Staining", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Conclusion:\nInhibitor Efficacy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> synthesis; synthesis -> purification; purification -> invitro; purification -> cellular; invitro -> end [style=dashed]; cellular -> western; cellular -> flow; western -> end [style=dashed]; flow -> end [style=dashed]; }

Caption: Experimental workflow for the validation of an ESMD-based inhibitor.Data Interpretation and Quantitative Analysis

Table 1: Example Data for Ac-ESMD-CHO Inhibition of Caspase-3

| Inhibitor Concentration (µM) | Caspase-3 Activity (RFU/min) | % Inhibition |

| 0 (Control) | 150.2 | 0 |

| 0.1 | 135.8 | 9.6 |

| 1.0 | 82.1 | 45.3 |

| 2.5 | 40.6 | 73.0 |

| 5.0 | 22.5 | 85.0 |

| 10.0 | 10.1 | 93.3 |

| IC50 Value | \multicolumn{2}{c | }{1.2 µM } |

Table 2: Example Flow Cytometry Data for Apoptosis Inhibition

| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) |

| Untreated Control | 2.1 | 1.5 |

| Staurosporine (1 µM) | 35.4 | 12.8 |

| Staurosporine + Ac-ESMD-CHO (5 µM) | 15.2 | 6.3 |

| Staurosporine + Ac-ESMD-CHO (10 µM) | 8.9 | 3.1 |

Conclusion and Future Directions

The ESMD peptide sequence is a functionally significant motif that serves as a specific recognition and cleavage site for the activation of procaspase-3. Its unique sequence provides a basis for the rational design of inhibitors that can modulate apoptosis. The experimental protocols detailed in this guide provide a robust framework for synthesizing, characterizing, and validating ESMD-based peptides as research tools and potential therapeutic leads.

Future research may focus on:

-

Improving Inhibitor Potency: Modifying the ESMD sequence with non-natural amino acids or cyclization to enhance binding affinity and stability.[10]

-

Cell Permeability: Developing strategies to improve the delivery of ESMD-based inhibitors into target cells.

-

Therapeutic Applications: Exploring the use of these inhibitors in models of diseases where apoptosis is dysregulated, such as neurodegenerative disorders or certain autoimmune conditions.

By building upon this foundational research, the scientific community can continue to leverage the ESMD motif to deepen our understanding of apoptosis and develop novel therapeutic interventions.

References

-

Cell adhesion ability of artificial extracellular matrix proteins containing a long repetitive Arg-Gly-Asp sequence. PubMed. Available at: [Link]

-

Combinatorial expression motifs in signaling pathways. PubMed. Available at: [Link]

-

Arginylglycylaspartic acid. Wikipedia. Available at: [Link]

-

Peptide motifs for cell-surface intervention: application to anti-infective and biopharmaceutical development. PubMed. Available at: [Link]

-

Combinatorial expression motifs in signaling pathways. PMC. Available at: [Link]

-

Synthetic extracellular matrices with function-encoding peptides. PMC. Available at: [Link]

-

Exploiting the Features of Short Peptides to Recognize Specific Cell Surface Markers. MDPI. Available at: [Link]

-

Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. PMC. Available at: [Link]

-

Structural information in therapeutic peptides: Emerging applications in biomedicine. PMC. Available at: [Link]

-

Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. PubMed. Available at: [Link]

-

Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. MDPI. Available at: [Link]

-

(PDF) Extracellular Matrix Cell Adhesion Peptides: Functional Applications in Orthopedic Materials. ResearchGate. Available at: [Link]

-

Amino acid. Wikipedia. Available at: [Link]

-

Combinations of peptides synergistically activate the regenerative capacity of skin cells in vitro. PubMed. Available at: [Link]

-

PepTune: De Novo Generation of Therapeutic Peptides with Multi-Objective-Guided Discrete Diffusion. YouTube. Available at: [Link]

-

Molecular Signaling Network Motifs Provide a Mechanistic Basis for Cellular Threshold Responses. NIH. Available at: [Link]

-

PeptideMTR: Scaling SMILES-Based Language Models for Therapeutic Peptide Engineering. PubMed. Available at: [Link]

-

Inferring the structures of signaling motifs from paired dynamic traces of single cells. PMC. Available at: [Link]

-

Helical structure motifs made searchable for functional peptide design. ResearchGate. Available at: [Link]

-

Intrinsic limits of information transmission in biochemical signalling motifs. PubMed. Available at: [Link]

-

Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. PMC. Available at: [Link]

-

Extracellular matrix (video). Khan Academy. Available at: [Link]

-

Structure-Function-Guided Exploration of the Antimicrobial Peptide Polybia-CP Identifies Activity Determinants and Generates Synthetic Therapeutic Candidates. Nature. Available at: [Link]

-

Asp-Glu-Ser | C12H19N3O9 - PubChem. NIH. Available at: [Link]

-

Functional Representation of Enzymes by Specific Peptides. PMC. Available at: [Link]

-

Does anybody know why the mutation (Ser to Ala or Ser to Glu) acid changes protein expression level? Please see below for the detail explanation?. ResearchGate. Available at: [Link]

Sources

- 1. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combinatorial expression motifs in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combinatorial expression motifs in signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Signaling Network Motifs Provide a Mechanistic Basis for Cellular Threshold Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cpcscientific.com [cpcscientific.com]

- 7. Amino acid - Wikipedia [en.wikipedia.org]

- 8. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

how to prepare Ac-ESMD-CHO working solution from trifluoroacetate salt

Technical Guide: Preparation and Handling of Ac-ESMD-CHO Working Solution from Trifluoroacetate Salt

Abstract

Ac-ESMD-CHO (Acetyl-Glu-Ser-Met-Asp-aldehyde) is a potent, reversible, synthetic peptide inhibitor targeting Caspase-3 and Caspase-7 . It mimics the specific cleavage site (amino acids 25–28) of the Caspase-3 precursor (CPP32), effectively blocking the maturation and activity of these executioner caspases during apoptosis. This guide details the standardized protocol for reconstituting Ac-ESMD-CHO from its trifluoroacetate (TFA) salt form. It addresses critical solubility challenges, net peptide content correction, and the preparation of a pH-balanced working solution to ensure experimental reproducibility in enzymatic assays and cell signaling studies.

Chemical Properties & Handling Constraints

| Property | Specification |

| Sequence | Ac-Glu-Ser-Met-Asp-CHO (Ac-ESMD-CHO) |

| Molecular Weight | 506.53 g/mol (Free base) |

| Salt Form | Trifluoroacetate (TFA) salt (Commonly 10–20% w/w) |

| Solubility | Soluble in DMSO (>20 mg/mL); Poorly soluble in water/acidic buffers |

| Stability | Hygroscopic; Aldehyde group is susceptible to oxidation and hemiacetal formation |

| Target | Caspase-3 ( |

The TFA Factor

Synthetic peptides are typically purified via HPLC using TFA, resulting in the final product being a TFA salt.

-

Impact: TFA is a strong acid. Dissolving the salt directly in a low-capacity buffer can significantly drop the pH, potentially inactivating the enzyme or altering cellular physiology.

-

Correction: This protocol utilizes a high-molarity stock in DMSO (where pH is irrelevant) followed by dilution into a strongly buffered working solution (HEPES/Tris) to neutralize the TFA counterion.

Protocol: Stock Solution Preparation (10 mM)

Objective: Create a stable, concentrated stock solution free from hydrolysis.

Materials:

-

Ac-ESMD-CHO (Lyophilized powder, stored at -20°C).

-

Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.

-

Desiccator.

Procedure:

-

Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening.

-

Reasoning: Opening a cold vial causes condensation. Moisture promotes aldehyde hydration (gem-diol formation) and hydrolysis, reducing potency.

-

-

Calculation (Net Peptide Correction):

-

Commercial peptides often contain salts and water. If the Certificate of Analysis (CoA) reports the Peptide Content (e.g., 80%), use this to calculate the solvent volume.

-

Formula:

-

Example: For 1 mg gross weight (80% content) at 10 mM:

-

Note: If Peptide Content is unknown, assume ~70-80% or use gross weight for non-quantitative screening.

-

-

Solubilization: Add the calculated volume of anhydrous DMSO to the vial. Vortex gently for 30 seconds until fully dissolved.

-

Visual Check: The solution should be clear and colorless. If cloudy, sonicate for 5 seconds.

-

-

Aliquot & Storage: Dispense into small aliquots (e.g., 10–50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Working Solution Preparation

Objective: Prepare a working solution (typically 10–100 µM) compatible with Caspase-3/7 activity assays.

Buffer Formulation (Caspase Assay Buffer):

-

20 mM HEPES or Tris-HCl (pH 7.4)

-

100 mM NaCl

-

0.1% (w/v) CHAPS (Critical for stabilizing the active caspase dimer)

-

1 mM EDTA

-

10 mM DTT (Add fresh; essential to maintain the active site Cysteine)

Procedure:

-

Thaw: Thaw a DMSO stock aliquot at room temperature.

-

Dilution: Dilute the stock into the Caspase Assay Buffer.

-

Example: To make 1 mL of 50 µM working solution from a 10 mM stock:

-

Add 5 µL of 10 mM Stock to 995 µL of Assay Buffer.

-

-

-

Mixing: Vortex immediately.

-

pH Verification (Self-Validation Step):

-

Check the pH of the working solution. The 20 mM HEPES buffer capacity is sufficient to neutralize the trace TFA carried over from the 1:200 dilution.

-

Acceptance Criteria: pH must remain between 7.2 and 7.6. If pH < 7.0, adjust carefully with 1N NaOH (rarely needed).

-

-

Usage: Use the working solution within 4 hours . Do not store diluted peptide aldehydes; the aldehyde group is reactive and unstable in aqueous buffers over time.

Experimental Workflow Visualization

The following diagram illustrates the critical path from lyophilized salt to assay, highlighting the "No-Go" risks.

Caption: Workflow for Ac-ESMD-CHO preparation emphasizing moisture control and time-sensitive aqueous handling.

Mechanism of Action

Ac-ESMD-CHO functions as a transition-state analog. The diagram below details the interaction logic.

Caption: Ac-ESMD-CHO forms a reversible thiohemiacetal bond with the catalytic cysteine of Caspase-3/7.

Troubleshooting & FAQs

-

Q: The solution turned yellow.

-

Cause: Oxidation of the aldehyde or contamination.

-

Action: Discard.[1] Peptide aldehydes should be colorless. Ensure DMSO is high-grade and stored in the dark.

-

-

Q: Can I use water for the stock solution?

-

Action:NO. Peptide aldehydes are unstable in water for long periods. Furthermore, the TFA salt form may create an acidic solution in unbuffered water, accelerating degradation.

-

-

Q: Is Ac-ESMD-CHO specific only to Caspase-3?

-

Insight: While highly selective for Group II caspases (3 and 7), at high concentrations (>10 µM), it may show cross-reactivity with other caspases. Always perform a dose-response curve.

-

References

-

RCSB Protein Data Bank. (2007). Crystal Structure of caspase-7 with inhibitor AC-ESMD-CHO (PDB: 2QLB). Retrieved from [Link]

-

Han, Z., et al. (1997). "Activation of the apoptotic protease CPP32 is associated with the cleavage of its pro-enzyme."[2] Journal of Biological Chemistry, 272, 13432. (Cited via CPC Scientific).

Sources

Application Notes & Protocols: Utilizing Ac-ESMD-CHO for In Vitro Apoptosis Assays

Introduction: Interrogating the Extrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This process is executed through two primary signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways.[1][2] The extrinsic pathway is initiated by extracellular signals, such as the binding of ligands like FasL or Tumor Necrosis Factor (TNF) to their corresponding death receptors on the cell surface.[3] This ligation triggers the recruitment of adaptor proteins, most notably FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8.[4][5] The resulting complex, known as the Death-Inducing Signaling Complex (DISC), facilitates the dimerization and auto-activation of pro-caspase-8.[3][5]

As the primary initiator caspase of the extrinsic pathway, activated Caspase-8 stands at a critical juncture.[6][7] It can directly cleave and activate downstream executioner caspases, such as Caspase-3 and -7, committing the cell to apoptosis.[2][8] Alternatively, in some cell types, Caspase-8 can cleave the BH3-only protein Bid, creating a truncated form (tBid) that links the extrinsic to the intrinsic pathway, amplifying the apoptotic signal through the mitochondria.[2][9] Given its pivotal role, the specific inhibition of Caspase-8 is a powerful tool for dissecting cell death mechanisms.

Principle of Action: Ac-ESMD-CHO as a Selective Caspase-8 Inhibitor

Ac-ESMD-CHO, also widely known by its alternative tetrapeptide sequence Ac-IETD-CHO (N-Acetyl-Ile-Glu-Thr-Asp-CHO), is a potent, cell-permeable, and reversible inhibitor of Caspase-8.[6][10] Its design is based on the preferred cleavage sequence for Caspase-8 (IETD). The aldehyde group (-CHO) on the C-terminal aspartate residue forms a reversible covalent bond with the cysteine in the active site of Caspase-8, effectively blocking its catalytic activity.

By selectively targeting Caspase-8, Ac-ESMD-CHO enables researchers to:

-

Confirm Pathway Involvement: Determine if an apoptotic stimulus acts primarily through the extrinsic, death receptor-mediated pathway.

-

Elucidate Signaling Hierarchies: Position the activation of Caspase-8 relative to other apoptotic events, such as mitochondrial depolarization or the activation of other caspases.

-

Isolate Downstream Events: Study the specific cellular events that are dependent on Caspase-8 activity, such as the cleavage of executioner caspases and their substrates like PARP.[11][12]

Visualizing the Mechanism of Inhibition

The following diagrams illustrate the signaling cascade of the extrinsic pathway and the general workflow for utilizing the Ac-ESMD-CHO inhibitor.

Figure 1: The extrinsic apoptosis pathway. Ac-ESMD-CHO specifically blocks the activity of Caspase-8, preventing downstream activation of executioner caspases.

Figure 2: General experimental workflow for studying apoptosis inhibition using Ac-ESMD-CHO.

Protocols and Methodologies

Protocol 1: Reagent Preparation and Storage

Causality: Proper reconstitution and storage are critical for maintaining the inhibitor's activity. Ac-ESMD-CHO is susceptible to hydrolysis in aqueous solutions. Using a non-aqueous solvent like DMSO for the stock solution ensures long-term stability.

-

Reconstitution of Stock Solution:

-

The inhibitor is typically supplied as a lyophilized powder. Briefly centrifuge the vial to ensure the powder is at the bottom.

-

Reconstitute the peptide in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10-20 mM.[13][14] For example, to make a 10 mM stock from 1 mg of Ac-ESMD-CHO (MW: ~502.5 g/mol ), add 199 µL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

-

Storage:

-

Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[13] When properly stored, the stock solution is stable for several months.

-

Crucial: Do not store working dilutions in aqueous buffers or cell culture media.[13] These should be prepared fresh for each experiment.

-

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration (e.g., 10-100 µM). Mix immediately and thoroughly before adding to the cells.

-

Protocol 2: Assay for Caspase-8 Inhibition in Cell Culture

Causality: Pre-incubation with the inhibitor is necessary to allow it to permeate the cell membrane and bind to intracellular Caspase-8 before the apoptotic stimulus is introduced. A vehicle control (DMSO) is essential to ensure that the solvent itself does not affect cell viability or the apoptotic process.

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and recover overnight.

-

Controls Setup: For each experiment, include the following controls:

-

Negative Control: Untreated cells (medium only).

-

Vehicle Control: Cells treated with DMSO at the same final concentration as the inhibitor-treated samples.

-

Positive Control: Cells treated with the apoptosis inducer only.

-

-

Inhibitor Pre-treatment:

-

Prepare the Ac-ESMD-CHO working solution in culture medium as described in Protocol 1. A typical starting concentration range for optimization is 20-50 µM.

-

Remove the old medium from the cells and replace it with the medium containing Ac-ESMD-CHO or the vehicle control.

-

Incubate the cells for at least 1-2 hours at 37°C in a CO₂ incubator.

-

-

Induction of Apoptosis:

-

Following pre-treatment, add the apoptosis-inducing agent (e.g., FasL, TNF-α plus cycloheximide) directly to the wells.

-

Incubate for the desired period (e.g., 4-12 hours), as determined by preliminary time-course experiments.

-

-

Cell Harvesting:

-

Collect both floating (apoptotic) and adherent cells.

-

Aspirate the culture medium (containing floating cells) into a centrifuge tube.

-

Wash the adherent cells with cold PBS, then detach them using trypsin or a gentle cell scraper.

-

Combine the adherent cells with their corresponding supernatant in the centrifuge tube.

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes) and proceed to downstream analysis.

-

Protocol 3: Analysis by Flow Cytometry (Annexin V & Propidium Iodide)

Causality: Annexin V binds to phosphatidylserine (PS), which flips to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of healthy, early apoptotic, and late apoptotic/necrotic cell populations.[15]

-

Cell Preparation: Harvest cells as described in Protocol 2. Wash the cell pellet once with 1 mL of cold 1X PBS.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide solution (typically 1 mg/mL stock).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

-

-

Analysis:

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Expected Outcome: Cells treated with the apoptosis inducer alone should show a significant increase in the Annexin V-positive population (early apoptosis) and Annexin V/PI double-positive population (late apoptosis). In samples pre-treated with Ac-ESMD-CHO, this increase should be markedly reduced, demonstrating the inhibition of apoptosis.

-

Protocol 4: Analysis by Western Blot (Cleavage of Caspase-3)

Causality: The activation of executioner Caspase-3 is a key event downstream of Caspase-8. This activation involves the cleavage of the inactive 35 kDa pro-caspase-3 into active p17 and p12 fragments.[17] An antibody specific to the cleaved form (p17/19) is a highly reliable marker for apoptosis.[17] Successful inhibition of Caspase-8 will prevent this cleavage.

-

Lysate Preparation:

-

Harvest cells as described in Protocol 2. Wash the cell pellet with cold PBS.

-

Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail.

-

Sonicate briefly to shear DNA and clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[17]

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 30-50 µg) per lane onto a 12-15% SDS-polyacrylamide gel.[18]

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for cleaved Caspase-3 (Asp175) (typically at a 1:1000 dilution) overnight at 4°C.[17]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Expected Outcome: The positive control (inducer only) lane should show a strong band at ~17-19 kDa, corresponding to cleaved Caspase-3. This band should be absent or significantly diminished in the negative control and the Ac-ESMD-CHO treated lanes. Probing for total Caspase-3 or a loading control (e.g., β-actin, GAPDH) is essential for data validation.

-

Data Interpretation & Troubleshooting

| Parameter | Typical Range | Rationale |

| Cell Seeding Density | 70-80% confluency | Ensures cells are in a healthy growth phase and avoids artifacts from over-confluency. |

| Ac-ESMD-CHO Conc. | 10 - 100 µM | Concentration should be titrated for each cell line and stimulus to find the minimal effective dose. |

| Pre-incubation Time | 1 - 2 hours | Allows for sufficient uptake of the inhibitor by the cells before the apoptotic signal is initiated. |

| Apoptosis Induction | Varies (e.g., 4-12 h) | The duration should be sufficient to induce a measurable apoptotic response in the positive control. |

| Problem | Potential Cause | Suggested Solution |

| No inhibition observed | Inhibitor concentration too low. | Increase the concentration of Ac-ESMD-CHO (e.g., up to 100 µM). |

| Apoptotic pathway is not Caspase-8 dependent. | The stimulus may be acting through the intrinsic pathway. Confirm with a pan-caspase inhibitor like Z-VAD-FMK. | |

| Inhibitor degraded. | Use a fresh aliquot of the inhibitor stock; ensure proper storage at -20°C in DMSO. | |

| High cell death in vehicle control | DMSO toxicity. | Ensure the final DMSO concentration in the medium is low, typically ≤ 0.5%. |

| Weak signal for cleaved Caspase-3 | Insufficient apoptosis induction. | Increase the concentration of the inducer or extend the incubation time. |

| Low protein load or transfer issue. | Increase the amount of protein loaded on the gel (up to 100 µg); optimize transfer conditions for low MW proteins.[18] |

References

-

SciSpace. (n.d.). Extrinsic & Intrinsic Apoptosis Pathways Diagram. Retrieved from [Link]

-

ResearchGate. (n.d.). CASP8 determines the outcomes of extrinsic pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Extrinsic apoptosis pathway initiated by caspase-8. Retrieved from [Link]

-

KoreaScience. (2021). Structural and Functional Roles of Caspase-8 in Extrinsic Apoptosis. Retrieved from [Link]

-

Development of cell death-based method for the selectivity screening of caspase-1 inhibitors. (n.d.). Retrieved from [Link]

-

Bio-Rad. (n.d.). Instructions for Using Caspase Substrates and Inhibitors. Retrieved from [Link]

-

University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

-

Riss, T. L., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

-

Szegezdi, E., et al. (2007). Specific Inhibition of caspase-8 and -9 in CHO Cells Enhances Cell Viability in Batch and Fed-Batch Cultures. Biotechnology and Bioengineering. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Liu, Y., et al. (2024). Caspase-8 in inflammatory diseases: a potential therapeutic target. Cell & Bioscience. Retrieved from [Link]

-

Kumar, S. (2018). Caspase Protocols in Mice. In Methods in Molecular Biology. Springer. Retrieved from [Link]

-

Chowdhury, I., et al. (2020). Caspase-8: The double-edged sword. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Retrieved from [Link]

-

Lee, E. W., et al. (2021). Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. (2026). Western Blot for active Caspase 3 (17 kda)?. Retrieved from [Link]

-

Fulda, S., et al. (2000). Caspase-8/FLICE functions as an executioner caspase in anticancer drug-induced apoptosis. Oncogene. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

-

AC Electronics Topic # 3. (2024, August 6). Troubleshooting AC Series Parallel Experiments at Home. YouTube. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Structural and Functional Roles of Caspase-8 in Extrinsic Apoptosis -Journal of Life Science | Korea Science [koreascience.kr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Caspase-8 in inflammatory diseases: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase-8: The double-edged sword - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. bio-rad.com [bio-rad.com]

- 14. Ac-IETD-CHO *CAS 191338-86-0* | AAT Bioquest [aatbio.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis Protocols | USF Health [health.usf.edu]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. researchgate.net [researchgate.net]

using Ac-ESMD-CHO to block caspase activity in western blot

Application Note: Blocking Caspase-3 Maturation and Activity using Ac-ESMD-CHO

Abstract & Introduction

In the study of apoptosis, distinguishing between the initiation of proteolytic cascades and the execution phase is critical. While Ac-DEVD-CHO is the canonical inhibitor for active Caspase-3, Ac-ESMD-CHO offers a distinct mechanistic advantage.

The sequence ESMD (Glu-Ser-Met-Asp) corresponds to the specific cleavage site separating the large (p17) and small (p12) subunits of the Pro-Caspase-3 (CPP32) precursor. By mimicking this processing site, Ac-ESMD-CHO acts as a potent, reversible inhibitor that targets the maturation and amplification loop of Caspase-3 and Caspase-7.

This guide details the protocol for using Ac-ESMD-CHO in live cell culture to block caspase activity, followed by validation via Western Blot. Unlike standard protocols that add inhibitors during lysis, this protocol emphasizes pre-treatment to arrest the apoptotic machinery within the living cell, preserving the molecular "snapshot" for immunoblot analysis.

Mechanism of Action

To interpret the Western Blot results correctly, one must understand the specific inhibition point.

-

Target: The active site of Caspase-3/7.

-

Specificity: Mimics the Asp-175 cleavage site of Pro-Caspase-3.

-

Effect: Prevents the autocatalytic processing of Pro-Caspase-3 into its active p17/p12 subunits and blocks the cleavage of downstream substrates (e.g., PARP).

Signaling Pathway & Inhibition Point[1][2][3]

Figure 1: Ac-ESMD-CHO mimics the Pro-Caspase-3 processing site, preventing the conversion of the zymogen to the active enzyme and blocking downstream substrate cleavage.

Experimental Design & Controls

Crucial Note: Ac-ESMD-CHO is a reversible aldehyde inhibitor. It must be present in the culture media before and during the induction of apoptosis. Adding it only to the lysis buffer is ineffective for biological blocking.

| Variable | Recommendation | Rationale |

| Concentration | 10 µM – 100 µM | Peptide aldehydes have poor cell permeability. Higher concentrations are required compared to cell-free assays (nM range). |

| Pre-incubation | 30 – 60 mins | Allows the inhibitor to cross the membrane and equilibrate within the cytosol before the apoptotic cascade begins. |

| Vehicle Control | DMSO | Match the DMSO concentration of the treated samples (typically <0.5%) to rule out solvent toxicity. |

| Positive Control | Staurosporine / FasL | Ensure the cells are capable of undergoing apoptosis to validate the "rescue" effect of the inhibitor. |

Detailed Protocol

Phase 1: Cell Treatment (The "Blocking" Step)

-

Seeding: Seed cells (e.g., HeLa, Jurkat, CHO) in 6-well plates at

cells/well. Allow to adhere overnight. -

Preparation of Inhibitor:

-

Dissolve Ac-ESMD-CHO in high-quality DMSO to create a 10 mM or 20 mM stock .

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

-

-

Pre-treatment:

-